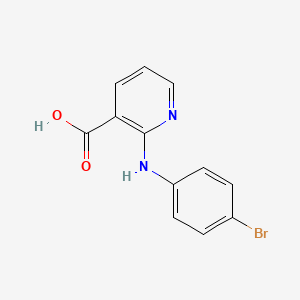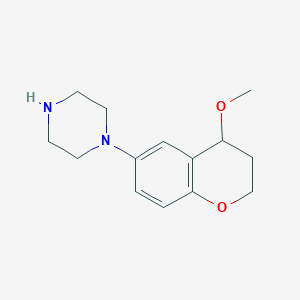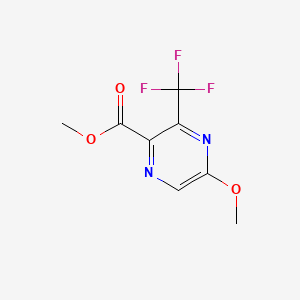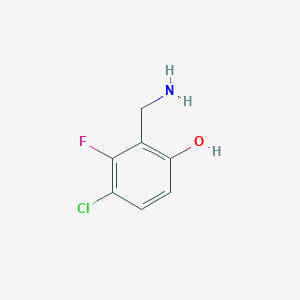
4-Bromo-5-fluoro-1H-indole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoro-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid typically involves the reaction of 4-bromo-5-fluoroindole with a suitable carboxylating agent under specific conditions. The reaction conditions may include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Bromo-5-fluoro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common reagents and conditions used in these reactions include strong bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-Bromo-5-fluoro-1H-indole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
4-Bromo-5-fluoro-1H-indole-7-carboxylic acid can be compared with other indole derivatives, such as:
- 4-Bromoindole
- 5-Fluoroindole
- Indole-3-carboxylic acid
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of bromine, fluorine, and carboxylic acid groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H5BrFNO2 |
|---|---|
Molecular Weight |
258.04 g/mol |
IUPAC Name |
4-bromo-5-fluoro-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H5BrFNO2/c10-7-4-1-2-12-8(4)5(9(13)14)3-6(7)11/h1-3,12H,(H,13,14) |
InChI Key |
ZYELFGHEQSOCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=C(C=C2C(=O)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13895748.png)
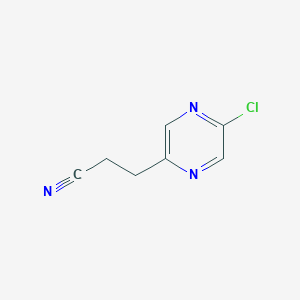
![(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)
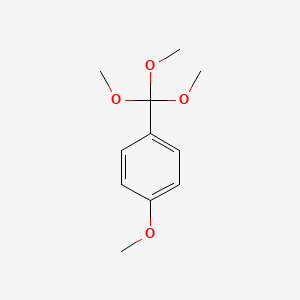
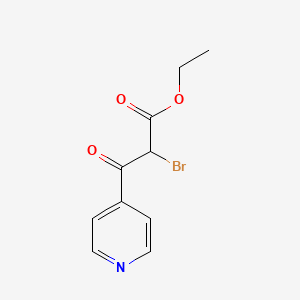



![3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B13895806.png)
